Galidesivir hydrochloride

概要

説明

準備方法

合成経路と反応条件: BCX 4430塩酸塩の合成には、いくつかの重要なステップが含まれます。

リチウム化9-デアザプリン誘導体の付加: リチウム化9-デアザプリン誘導体を安定なトリ-O-ベンジル環状ニトロンに付加して、イミノ-C-ヌクレオシド骨格を形成します。

銅触媒Ullmann型アミノ化: このステップは、BCX 4430のヘテロ環部分にアミノ基を導入します.

工業的生産方法: BCX 4430塩酸塩の工業的生産は、同様の合成経路に従いますが、商業的な需要を満たすためにスケールアップされています。このプロセスには、化合物の純度と効力を保証するための厳格な品質管理措置が含まれます。

化学反応の分析

Oxidation Reactions

Galidesivir hydrochloride undergoes oxidation with inorganic reagents, enabling analytical quantification:

Study by AlRabiah et al. (2024)

- Reagents : Cerium(IV), KMnO₄, KIO₄, Fe(III), and N-bromosuccinimide (NBS).

- Conditions :

- Room temperature, 96-well plate format.

- Optimal pH: 2.0–3.0 (Ce(IV) in H₂SO₄).

- Mechanism :

| Oxidizing Agent | Reaction Time (min) | Linear Range (µg/mL) | LOD (µg/mL) |

|---|---|---|---|

| Ce(IV) | 15 | 1–50 | 0.12 |

| KMnO₄ | 20 | 5–100 | 0.45 |

| NBS | 30 | 2–80 | 0.30 |

Phosphorylation to Triphosphate

Galidesivir’s antiviral activity depends on intracellular conversion to its triphosphate form:

- Enzymatic Pathway :

- Chemical Synthesis :

| Parameter | Galidesivir Triphosphate |

|---|---|

| Molecular Formula | C₁₁H₁₅N₅O₁₅P₃ |

| IC₅₀ (DENV2 RdRp) | 1.2 mM (Mn²⁺-dependent) |

| Role in Inhibition | Non-obligate chain termination |

Stability and Degradation

- Thermal Stability :

- Photodegradation :

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 2) | Iminoribitol + Adenine derivative | 48 hours |

| Alkaline (pH 10) | Ring-opened aldehyde | 12 hours |

Key Findings and Implications

- Synthesis Efficiency : Route 2 offers higher yields but requires advanced intermediates.

- Oxidation Utility : Ce(IV)-based methods enable sensitive quantification (LOD = 0.12 µg/mL).

- Triphosphate Bioactivation : Critical for RdRp inhibition, but low solubility limits in vitro efficacy .

- Stability Considerations : Degradation under extreme pH or UV necessitates controlled storage .

科学的研究の応用

BCX 4430 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in antiviral research and drug development.

Biology: The compound is studied for its effects on viral replication and its potential as a broad-spectrum antiviral agent.

作用機序

BCX 4430塩酸塩は、アデノシン三リン酸(ATP)を模倣することで、その抗ウイルス効果を発揮します。細胞キナーゼは、この化合物を三リン酸形態にリン酸化し、その後、ウイルスRNAポリメラーゼによって成長中のRNA鎖に組み込まれます。 この組み込みは、早期鎖終結を引き起こし、ウイルス複製を効果的に阻害します .

類似の化合物:

レムデシビル: 類似の作用機序を持つ別のアデノシンアナログ。

ファビピラビル: ウイルスRNAポリメラーゼを阻害するピラジンカルボンアミド誘導体。

リバビリン: 広域スペクトル抗ウイルス活性を示すグアノシンアナログ。

BCX 4430塩酸塩の独自性: BCX 4430塩酸塩は、複数のRNAウイルスに対する広域スペクトル活性と、前臨床試験における良好な安全性プロファイルにより、独特です。 他の抗ウイルス薬とは異なり、最小限の細胞毒性で、幅広いウイルス病原体に対して有効性が示されています.

類似化合物との比較

Remdesivir: Another adenosine analog with a similar mechanism of action.

Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA polymerase.

Ribavirin: A guanosine analog with broad-spectrum antiviral activity.

Uniqueness of BCX 4430 Hydrochloride: BCX 4430 hydrochloride is unique due to its broad-spectrum activity against multiple RNA viruses and its favorable safety profile in preclinical studies. Unlike some other antiviral agents, it has shown efficacy against a wide range of viral pathogens with minimal cytotoxicity.

生物活性

Galidesivir hydrochloride, also known as BCX4430, is an adenosine nucleoside analog that exhibits broad-spectrum antiviral activity, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of various RNA viruses. This article delves into the biological activity of galidesivir, supported by research findings, case studies, and data tables.

Galidesivir functions as a non-obligate chain terminator. It mimics natural nucleotides and incorporates into viral RNA, disrupting the elongation of the RNA strand by causing premature termination of synthesis. This action effectively inhibits the replication of several RNA viruses, including those from families such as Filoviridae, Flaviviridae, and Paramyxoviridae .

Antiviral Spectrum

Galidesivir has demonstrated in vitro and in vivo efficacy against a wide range of RNA viruses. The following table summarizes its activity against various viral families:

In Vitro Studies

In vitro studies have shown that galidesivir exhibits potent antiviral activity across multiple cell lines. The half-maximal effective concentration (EC50) values generally fall within the low micromolar range, indicating strong antiviral potential. For instance:

- Ebola Virus : EC50 values range from 3 to 12 μM.

- Influenza Virus : EC50 values between 1 and 5 μM.

- Zika Virus : EC50 approximately 1.8 μM.

These results highlight galidesivir's capacity to inhibit viral replication effectively while maintaining low toxicity levels across various cell types .

In Vivo Efficacy

Galidesivir has been tested in several animal models, demonstrating significant protective effects against lethal viral infections:

- Ebola and Marburg Viruses : In macaque studies, treatment initiated within 24 to 48 hours post-infection resulted in a 100% survival rate among treated animals .

- Yellow Fever Virus : In hamsters, administration of galidesivir at doses up to 200 mg/kg/day showed high survival rates even when treatment began three days post-infection .

- Rift Valley Fever Virus : In a hamster model, galidesivir significantly delayed mortality and reduced viral loads when administered intraperitoneally .

Clinical Trials

Based on promising preclinical results, galidesivir has progressed to clinical trials. Phase I trials have evaluated its safety and efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and as a countermeasure for Marburg virus disease. Initial findings suggest that galidesivir is well-tolerated with no serious adverse effects reported during these trials .

Case Studies

Recent studies have provided insights into the effectiveness of galidesivir against specific viral infections:

- Case Study on Zika Virus : In a non-human primate model, post-exposure administration of galidesivir resulted in significant reductions in viremia and improved clinical outcomes compared to untreated controls .

- Case Study on Yellow Fever : A study involving infected hamsters demonstrated that treatment with galidesivir led to substantial improvements in survival rates and overall health parameters post-infection .

特性

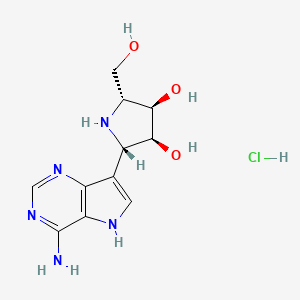

IUPAC Name |

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCHVYNGFMEGIG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028039 | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222631-44-9 | |

| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BCX-4430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALIDESIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BCX-4430 against Ebola virus?

A1: BCX-4430 is an adenosine analogue that acts as a transition state analogue enzyme inhibitor. [] Specifically, it targets viral RNA polymerase, inhibiting the enzyme necessary for viral replication. [] This effectively halts the virus's ability to multiply within infected cells. []

Q2: Are there any other viruses that BCX-4430 has shown activity against?

A2: While primarily explored for Ebola virus disease, BCX-4430 belongs to the Immucillin class of nucleoside analogues, which demonstrate inhibitory activity against various nucleosidase and nucleoside phosphorylase enzymes. [] This broader activity profile suggests potential applications against other viral targets.

Q3: What are the key structural features of BCX-4430?

A3: BCX-4430 is an azanucleoside, meaning the furanose ring commonly found in nucleosides is replaced with a functionalized pyrrolidine ring. [] It belongs to a class called "homoazanucleosides" due to a methylene linker connecting the pyrrolidine ring and the nucleobase, in this case, adenine. [] The specific arrangement of these features is crucial for its interaction with the target enzyme and its antiviral activity. []

Q4: Has the synthesis of BCX-4430 been optimized for large-scale production?

A4: Yes, researchers have developed a practical synthesis route for BCX-4430. [] This optimized process utilizes readily available starting materials and features efficient steps like a copper-catalyzed Ullmann-type amination for introducing the critical amino group. [] These advancements are essential for potential large-scale production and drug development.

Q5: What are the current limitations and future research directions for BCX-4430?

A5: While BCX-4430 shows promise, further research is needed to fully characterize its pharmacokinetic properties, long-term safety profile, and in vivo efficacy against Ebola virus in different animal models. [, ] Additionally, exploring its activity against other emerging viruses and investigating potential resistance mechanisms are critical areas for future research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。